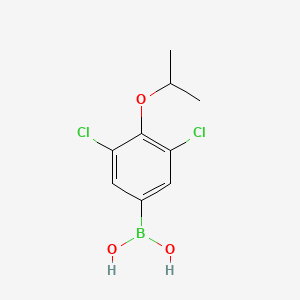

Ácido 3,5-dicloro-4-isopropoxifenilborónico

Descripción general

Descripción

3,5-Dichloro-4-isopropoxyphenylboronic acid: is an organoboron compound that is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chlorine atoms at the 3 and 5 positions and an isopropoxy group at the 4 position. It is a valuable reagent in the formation of carbon-carbon bonds, making it an essential tool in the synthesis of various organic molecules.

Aplicaciones Científicas De Investigación

Chemistry:

Organic Synthesis: This compound is extensively used in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and natural products.

Material Science: It is employed in the preparation of advanced materials such as polymers and liquid crystals.

Biology and Medicine:

Drug Discovery: 3,5-Dichloro-4-isopropoxyphenylboronic acid is used in the development of new drug candidates through the synthesis of bioactive molecules.

Bioconjugation: It is utilized in the conjugation of biomolecules for various biological studies and diagnostic applications.

Industry:

Agriculture: The compound is used in the synthesis of agrochemicals that protect crops from pests and diseases.

Electronics: It is involved in the production of electronic materials with specific properties.

Mecanismo De Acción

Target of Action

Boronic acids, in general, are known to be used in suzuki-miyaura cross-coupling reactions , suggesting that the compound might interact with palladium catalysts and various organic groups in these reactions.

Mode of Action

In the context of Suzuki-Miyaura cross-coupling reactions, the compound likely participates in transmetalation, a process where it transfers its organoboron group to a palladium catalyst . This reaction forms a new carbon-carbon bond, contributing to the formation of larger organic molecules .

Biochemical Pathways

In the broader context of suzuki-miyaura cross-coupling reactions, the compound contributes to the synthesis of complex organic molecules, potentially affecting various biochemical pathways depending on the specific molecules synthesized .

Result of Action

The molecular and cellular effects of 3,5-Dichloro-4-isopropoxyphenylboronic acid are likely dependent on the specific context of its use. In Suzuki-Miyaura cross-coupling reactions, it contributes to the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .

Action Environment

The action, efficacy, and stability of 3,5-Dichloro-4-isopropoxyphenylboronic acid can be influenced by various environmental factors. For instance, in Suzuki-Miyaura cross-coupling reactions, the reaction conditions (e.g., temperature, solvent, presence of a base) can significantly impact the compound’s performance .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4-isopropoxyphenylboronic acid typically involves the following steps:

Halogenation: The starting material, 4-isopropoxyphenol, undergoes halogenation to introduce chlorine atoms at the 3 and 5 positions.

Borylation: The halogenated intermediate is then subjected to a borylation reaction using a boron source such as bis(pinacolato)diboron in the presence of a palladium catalyst. This step introduces the boronic acid group to the phenyl ring.

Industrial Production Methods: In an industrial setting, the production of 3,5-Dichloro-4-isopropoxyphenylboronic acid can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Análisis De Reacciones Químicas

Types of Reactions:

Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation and Reduction: While less common, 3,5-Dichloro-4-isopropoxyphenylboronic acid can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Palladium Catalyst: Palladium acetate or palladium chloride is commonly used as the catalyst in Suzuki-Miyaura coupling reactions.

Base: Bases such as potassium carbonate or sodium hydroxide are used to facilitate the coupling reaction.

Solvent: Solvents like tetrahydrofuran or dimethylformamide are often employed to dissolve the reactants and provide a suitable medium for the reaction.

Major Products: The primary product of the Suzuki-Miyaura coupling reaction involving 3,5-Dichloro-4-isopropoxyphenylboronic acid is the corresponding biaryl compound, which can be further functionalized for various applications.

Comparación Con Compuestos Similares

3,4-Dichlorophenylboronic acid: Similar in structure but lacks the isopropoxy group.

4-Isopropoxyphenylboronic acid: Similar but lacks the chlorine substituents on the phenyl ring.

Uniqueness: 3,5-Dichloro-4-isopropoxyphenylboronic acid is unique due to the presence of both chlorine and isopropoxy substituents, which can influence its reactivity and selectivity in various chemical reactions. This combination of functional groups makes it a versatile reagent in organic synthesis.

Actividad Biológica

3,5-Dichloro-4-isopropoxyphenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes chlorine and isopropoxy substituents that influence its reactivity and interaction with biological targets.

- Molecular Formula : C₁₃H₁₈BCl₂O₄

- Molecular Weight : 295.01 g/mol

- Structure : The compound features a phenyl ring substituted with two chlorine atoms and an isopropoxy group, which contributes to its overall biological activity.

The biological activity of 3,5-Dichloro-4-isopropoxyphenylboronic acid can be attributed to its ability to interact with various enzymes and receptors. Boronic acids are known for their capacity to form reversible covalent bonds with diols in biological systems, which can inhibit enzyme activity or alter receptor function.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, impacting metabolic pathways.

- Molecular Interactions : The presence of electron-withdrawing (chlorine) and electron-donating (isopropoxy) groups can enhance binding affinity to biological targets.

Biological Activity Studies

Research has indicated that 3,5-Dichloro-4-isopropoxyphenylboronic acid exhibits significant biological activities that warrant further investigation.

Table 1: Summary of Biological Activities

Case Studies

-

Enzyme Inhibition Studies :

- A study demonstrated that 3,5-Dichloro-4-isopropoxyphenylboronic acid can inhibit the activity of certain proteases, suggesting a role in therapeutic applications against diseases where these enzymes are overactive.

-

Molecular Docking Analysis :

- Molecular docking simulations have indicated favorable interactions between this compound and key proteins involved in cancer progression, providing a basis for its potential use in cancer therapy.

-

Pharmacological Characterization :

- Research has characterized the pharmacological profile of this compound, revealing its capacity to modulate receptor activity, particularly in nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological disorders.

Propiedades

IUPAC Name |

(3,5-dichloro-4-propan-2-yloxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BCl2O3/c1-5(2)15-9-7(11)3-6(10(13)14)4-8(9)12/h3-5,13-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTEROWRZDFNANP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)Cl)OC(C)C)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BCl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681610 | |

| Record name | {3,5-Dichloro-4-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218790-62-5 | |

| Record name | {3,5-Dichloro-4-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.